Ebecryl 220

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

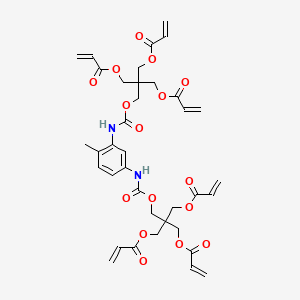

Ebecryl 220 is a hexafunctional aromatic urethane acrylate. It is known for its very fast cure response when exposed to ultraviolet light or an electron beam. This compound is widely used in various applications such as wood coatings and fillers, lithographic inks, scratch-resistant coatings on plastic, and more. It is valued for its ability to improve cure speed, solvent resistance, and gloss .

準備方法

Ebecryl 220 is synthesized through a series of chemical reactions involving urethane and acrylate groups. The synthetic route typically involves the reaction of an isocyanate with a polyol to form a urethane linkage, followed by the addition of acrylate groups to introduce the desired functionality. The reaction conditions often include the use of catalysts and controlled temperature to ensure the formation of the hexafunctional aromatic urethane acrylate. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and consistent product quality .

化学反応の分析

Ebecryl 220 undergoes various types of chemical reactions, including:

Polymerization: When exposed to ultraviolet light or an electron beam, this compound undergoes polymerization to form a cross-linked network. This reaction is typically initiated by photoinitiators or electron beam initiators.

Addition Reactions: The acrylate groups in this compound can participate in addition reactions with other monomers or oligomers, leading to the formation of copolymers.

Substitution Reactions:

Common reagents and conditions used in these reactions include photoinitiators, electron beam initiators, and controlled exposure to ultraviolet light or electron beams. The major products formed from these reactions are cross-linked polymers with enhanced mechanical and chemical properties .

科学的研究の応用

Ebecryl 220 has a wide range of scientific research applications, including:

Chemistry: It is used in the formulation of radiation-curable coatings, inks, and adhesives. Its fast cure response and excellent mechanical properties make it suitable for various chemical applications.

Biology: this compound is used in the development of biocompatible coatings and materials for medical devices. Its ability to form durable and resistant coatings is valuable in biological applications.

Medicine: In the medical field, this compound is used in the production of dental materials, surgical instruments, and other medical devices that require high-performance coatings.

Industry: this compound is widely used in industrial applications such as automotive coatings, electronics, and packaging.

作用機序

The mechanism of action of Ebecryl 220 involves the formation of a cross-linked polymer network upon exposure to ultraviolet light or an electron beam. The acrylate groups in this compound undergo polymerization, leading to the formation of a three-dimensional network. This cross-linked structure imparts excellent mechanical properties, chemical resistance, and durability to the final product. The molecular targets and pathways involved in this process include the activation of photoinitiators or electron beam initiators, which generate reactive species that initiate the polymerization reaction .

類似化合物との比較

Ebecryl 220 is unique due to its hexafunctional aromatic urethane acrylate structure, which provides very fast cure response and excellent mechanical properties. Similar compounds include:

Ebecryl 810: A difunctional aromatic urethane acrylate with lower functionality and slower cure response compared to this compound.

Ebecryl 270: An aliphatic urethane acrylate with different mechanical properties and cure characteristics.

Ebecryl 4265: A low-viscosity urethane acrylate with different application advantages and performance characteristics.

This compound stands out due to its high functionality, fast cure response, and excellent mechanical properties, making it a preferred choice for various high-performance applications .

特性

CAS番号 |

50843-44-2 |

|---|---|

分子式 |

C37H42N2O16 |

分子量 |

770.7 g/mol |

IUPAC名 |

[2-[[4-methyl-3-[[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propoxy]carbonylamino]phenyl]carbamoyloxymethyl]-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate |

InChI |

InChI=1S/C37H42N2O16/c1-8-28(40)48-17-36(18-49-29(41)9-2,19-50-30(42)10-3)23-54-34(46)38-26-15-14-25(7)27(16-26)39-35(47)55-24-37(20-51-31(43)11-4,21-52-32(44)12-5)22-53-33(45)13-6/h8-16H,1-6,17-24H2,7H3,(H,38,46)(H,39,47) |

InChIキー |

YPCHGLDQZXOZFW-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=C(C=C1)NC(=O)OCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C)NC(=O)OCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C |

関連するCAS |

178440-38-5 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate](/img/structure/B14172249.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B14172257.png)

![3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B14172267.png)

![(5E)-5-{3-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14172270.png)

![5-[2-(furan-3-yl)ethyl]-5,8-dihydroxy-1,4a,6-trimethyl-3,4,6,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B14172296.png)

![4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide](/img/structure/B14172314.png)

![Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)-](/img/structure/B14172320.png)

![(2-Methylpyrazolo[1,5-A]pyrimidin-3-YL)methanol](/img/structure/B14172327.png)